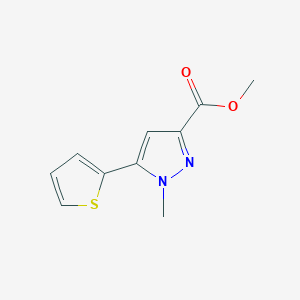

methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

- The N1-methyl group resonates as a singlet at δ 3.93–3.96 ppm , consistent with restricted rotation due to conjugation.

- Thiophene protons appear as a multiplet at δ 6.84–7.29 ppm , with coupling constants (J = 3.5–5.0 Hz) characteristic of vicinal thiophene protons.

- The pyrazole C4 proton resonates as a singlet at δ 6.40–7.10 ppm , confirming the absence of adjacent coupling partners.

13C NMR (100 MHz, CDCl3):

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

The molecular ion peak is observed at m/z 222 (C10H10N2O2S), with fragmentation patterns including:

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into electronic properties:

Frontier Molecular Orbitals

- HOMO-LUMO Gap : 4.2–4.8 eV, suggesting moderate electronic stability.

- HOMO is localized on the thiophene and pyrazole rings, while LUMO resides on the ester group, indicating charge-transfer potential.

Table 2: DFT-derived parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.32 |

| LUMO Energy (eV) | -1.52 |

| Dipole Moment (Debye) | 3.8–4.2 |

| Mulliken Charge on S | -0.18 |

Molecular Docking (Hypothetical)

While not experimentally validated for this compound, analogous pyrazole-thiophene derivatives exhibit binding affinities to enzymes like cyclooxygenase-2 (COX-2) via π-π stacking with thiophene and hydrogen bonding with ester groups.

Properties

IUPAC Name |

methyl 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-8(9-4-3-5-15-9)6-7(11-12)10(13)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWTUIPWJPZDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Hydrazines and α,β-Unsaturated Carbonyl Compounds

A recent advanced method for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles involves the use of trichloromethyl enones as starting materials reacting with hydrazines under controlled conditions. This approach is relevant to the synthesis of methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate due to the following features:

- Starting Materials: Trichloromethyl enones bearing the thiophen-2-yl substituent can be used.

- Hydrazine Source: Free hydrazine or substituted hydrazines such as methylhydrazine.

- Solvent: Methanol is preferred for the ring closure and subsequent methanolysis steps.

- Reaction Conditions: Initial reaction at room temperature followed by reflux to ensure full conversion.

This method allows regioselective formation of the 1,5-substituted pyrazole isomer, which corresponds to the desired this compound structure.

Reaction Mechanism Highlights:

- The hydrazine attacks the enone to form a hydrazone intermediate.

- Cyclization leads to a pyrazoline intermediate.

- Spontaneous dehydration yields the trichloromethyl-substituted pyrazole.

- Methanolysis converts the trichloromethyl group into the methyl ester at the 3-position.

Yields: Moderate to excellent yields (52–85%) have been reported for similar pyrazole derivatives using this approach.

Alkylation and Cyclization from Malonate Derivatives

Another method relevant to pyrazole synthesis involves:

- Step 1: Alkylation of dimethyl malonate with a formamide compound (e.g., DMF) and an alkylating agent (e.g., dimethyl sulfate) under alkaline conditions to form an intermediate malonate derivative.

- Step 2: Cyclization of this intermediate with methylhydrazine or hydrazine hydrate in a suitable solvent.

- Step 3: Acidic hydrolysis and decarboxylation to yield the pyrazole intermediate.

This method has been optimized to improve selectivity and yield by avoiding corrosive reagents like acetic anhydride and expensive reagents such as triethyl orthoformate. It is industrially favorable due to the use of low-cost, less corrosive reagents and good product purity.

While this method is described for 1-methyl-5-hydroxypyrazole derivatives, it can be adapted for thiophen-2-yl-substituted pyrazoles by introducing the thiophene moiety in the alkylation step or via subsequent functionalization.

Comparative Data Table of Preparation Methods

Detailed Research Findings

- Selectivity: The nature of hydrazine (free vs. hydrochloride salt) and solvent choice strongly influence regioselectivity. Free hydrazine favors 1,5-substitution, while hydrazine salts often give 1,3-substitution.

- Solvent Effects: Methanol is critical for methanolysis of trichloromethyl intermediates to methyl esters, enabling direct formation of the carboxylate group at the 3-position.

- Reaction Monitoring: TLC and NMR analyses are used to confirm complete conversion of starting enones and to determine regioisomeric ratios.

- Industrial Considerations: Avoidance of corrosive reagents and expensive alkylating agents improves safety and cost-effectiveness in scaled-up synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry indicated that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have suggested that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. For instance, a study highlighted its potential in reducing inflammation markers in animal models of arthritis .

| Study | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Journal of Medicinal Chemistry |

| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines | Inflammation Research |

Agricultural Science

Pesticide Development

this compound has shown potential as a bioactive compound in pesticide formulations. Its thiophene group enhances its interaction with biological targets in pests, which may lead to effective pest control strategies. Research presented at the International Conference on Pesticide Chemistry demonstrated that formulations containing this compound exhibited higher efficacy against common agricultural pests compared to conventional pesticides .

Plant Growth Regulation

Additionally, studies have indicated that this compound can act as a plant growth regulator. It promotes root development and enhances stress tolerance in plants, which could be beneficial for crop yield improvement under adverse environmental conditions .

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials such as polymers and nanocomposites. Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A recent publication in Materials Science & Engineering reported improved performance characteristics in composites developed with this compound .

Nanotechnology Applications

In nanotechnology, this compound can be used to create nanoscale devices due to its electronic properties. Its incorporation into nanosheets has been explored for applications in sensors and electronic devices, indicating a pathway for future technological advancements .

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The thiophene and pyrazole rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Ester Groups

Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (CAS 86181-71-7)

- Molecular Formula : C₁₁H₁₂N₂O₂S.

- Key Differences : The ethyl ester group increases lipophilicity compared to the methyl analog.

- Synthesis: Similar to the methyl variant but uses ethyl cyanoacetate, yielding 82% product .

Substituent Variations at the 5-Position

Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

- Molecular Formula : C₇H₇F₃N₂O₂.

- Key Differences : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to thiophene.

- Spectral Data : Distinct ¹H NMR shifts due to the CF₃ group (δ 4.06 for methyl, similar core structure) .

- Applications : Likely used in agrochemicals or pharmaceuticals due to increased hydrophobicity .

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

- Molecular Formula : C₁₁H₁₁N₃O₂.

Core Structure Modifications

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate (CAS 31894-56-1)

Complex Derivatives with Additional Functional Groups

2-(3-Chlorophenyl)-5-thiophen-2-yl-2H-pyrazole-3-carboxylic Acid (CAS 618382-83-5)

- Molecular Formula : C₁₄H₉ClN₂O₂S.

- Applications: Potential use in kinase inhibitors or antimicrobial agents .

Data Tables

Table 1: Structural and Spectral Comparison of Pyrazole Derivatives

Key Findings and Implications

Electronic Effects : Thiophene enhances π-π stacking interactions, while CF₃ or pyridine substituents alter electronic profiles and solubility .

Synthetic Feasibility : Ethyl/methyl esters are synthesized efficiently (e.g., 82% yield for ethyl variant), whereas CF₃ derivatives may require specialized fluorination techniques .

Biological Relevance : Thiophene-containing pyrazoles are prioritized in drug discovery (e.g., SARS-CoV-2 protease inhibitors) due to balanced hydrophobicity and hydrogen-bonding capacity .

Biological Activity

Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate, also known as 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

- Molecular Formula: C9H8N2O2S

- Molecular Weight: 208.24 g/mol

- CAS Number: 869901-15-5

Biological Activities

The compound exhibits a wide range of biological activities, including:

-

Antimicrobial Activity :

- Pyrazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study highlighted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Properties :

- Anti-inflammatory Effects :

- Antifungal and Antitubercular Activities :

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .

- Interaction with Receptors : The compound may interact with various receptors involved in pain and inflammation pathways, leading to reduced symptoms .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Q & A

What are the optimal synthetic routes for methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be systematically optimized?

Level: Basic

Methodological Answer:

The synthesis of pyrazole derivatives typically involves cyclocondensation or nucleophilic substitution. For example, pyrazole cores can be constructed via the Biginelli reaction using substituted aldehydes, β-ketoesters, and thioureas under acidic conditions . To optimize reaction conditions:

- Catalyst Screening: Test bases like K₂CO₃ (used in pyrazole-4-carbaldehyde synthesis ) or acidic catalysts (e.g., HCl) for regioselectivity.

- Temperature Control: Perform reactions under reflux (e.g., 80–100°C) to balance reaction rate and side-product formation.

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol/water mixtures improve solubility of intermediates.

- Monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry as needed.

How can structural ambiguities in pyrazole derivatives be resolved using advanced spectroscopic and crystallographic techniques?

Level: Advanced

Methodological Answer:

Structural confirmation requires multi-technique validation:

- NMR Analysis: Assign ¹H/¹³C NMR peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from thiophene and pyrazole moieties. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm .

- X-ray Crystallography: Single-crystal diffraction (as in ) provides unambiguous bond-length and angle data. For air-sensitive compounds, use inert oil for mounting.

- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular ions and fragmentation patterns.

- Contradiction Management: If experimental data conflicts with computational predictions (e.g., DFT-optimized geometries), re-examine solvent effects or tautomeric forms.

What strategies are effective for mitigating side reactions during functionalization of the pyrazole core?

Level: Advanced

Methodological Answer:

Side reactions (e.g., over-alkylation or oxidation) can be minimized via:

- Protecting Groups: Temporarily block reactive sites (e.g., NH of pyrazole) using Boc or acetyl groups during thiophene coupling .

- Low-Temperature Reactions: Perform electrophilic substitutions at 0–5°C to suppress competing pathways.

- Selective Catalysts: Use Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for regioselective C–H bond activation .

- Workup Protocols: Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts and extract impurities via column chromatography (silica gel, hexane/EtOAc gradients).

How can researchers design biologically active analogs while maintaining the structural integrity of the pyrazole-thiophene scaffold?

Level: Advanced

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic modifications:

- Bioisosteric Replacement: Substitute thiophene with furan or phenyl groups to assess π-stacking interactions .

- Functional Group Addition: Introduce electron-withdrawing groups (NO₂, CF₃) at the 5-position of pyrazole to enhance binding affinity .

- In Silico Screening: Perform molecular docking (AutoDock, Schrödinger) to predict target engagement (e.g., enzyme active sites).

- In Vitro Validation: Test analogs against disease-relevant cell lines, using IC₅₀ assays to correlate structural changes with potency .

What analytical approaches are recommended for resolving discrepancies in reported physical properties (e.g., melting points)?

Level: Basic

Methodological Answer:

Discrepancies in physical data (e.g., melting points varying by 2–5°C) arise from impurities or polymorphic forms. To address this:

- Recrystallization: Purify the compound using solvent pairs (ethanol/water) and compare melting points post-recrystallization .

- DSC Analysis: Differential scanning calorimetry identifies polymorphs by detecting phase transitions.

- Elemental Analysis: Confirm purity (>95%) via %C/H/N matching theoretical values.

- Literature Cross-Reference: Compare data with structurally similar compounds (e.g., ethyl pyrazole carboxylates ).

How should researchers approach scalability challenges in multi-step syntheses of pyrazole derivatives?

Level: Advanced

Methodological Answer:

Scale-up requires balancing yield, safety, and cost:

- Process Optimization: Replace hazardous reagents (e.g., POCl₃) with greener alternatives (e.g., T3P® for acylations).

- Flow Chemistry: Implement continuous flow systems to improve heat/mass transfer and reduce reaction times .

- Intermediate Stability: Conduct stress tests (e.g., 40°C/75% RH for 48 hours) to identify degradation-prone intermediates.

- Pilot-Scale Trials: Use kilogram-scale reactors with in-line FTIR for real-time monitoring .

What methodologies are suitable for studying the electronic effects of substituents on pyrazole-thiophene conjugates?

Level: Advanced

Methodological Answer:

Electronic effects influence reactivity and bioactivity:

- Spectroscopic Probes: UV-Vis spectroscopy (e.g., λₘₐₐ shifts) and Hammett plots correlate substituent σ-values with electronic effects.

- Electrochemical Analysis: Cyclic voltammetry measures redox potentials to assess electron-donating/withdrawing capabilities.

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .

How can researchers address low yields in esterification or carboxylate functionalization steps?

Level: Basic

Methodological Answer:

Low yields often stem from incomplete reactions or hydrolysis:

- Activating Agents: Use DCC/DMAP or EDCI/HOBt to enhance coupling efficiency between carboxylic acids and alcohols .

- Anhydrous Conditions: Employ molecular sieves or dry solvents (THF, CH₂Cl₂) to prevent water-mediated hydrolysis.

- Microwave Assistance: Shorten reaction times (e.g., 30 minutes at 100°C) to improve conversion rates .

What protocols ensure reproducibility in heterocyclic ring-closure reactions for pyrazole synthesis?

Level: Basic

Methodological Answer:

Reproducibility hinges on precise control:

- Stoichiometric Ratios: Maintain a 1:1 molar ratio of hydrazine to β-ketoester precursors to avoid oligomerization .

- Reagent Purity: Use freshly distilled hydrazine and anhydrous solvents to prevent side reactions.

- Standardized Protocols: Document reaction parameters (e.g., cooling rate during crystallization) to minimize batch-to-batch variability .

How can contradictory bioactivity data between in vitro and in vivo models be systematically analyzed?

Level: Advanced

Methodological Answer:

Discrepancies may arise from pharmacokinetic factors or model limitations:

- ADME Profiling: Measure plasma stability, microsomal half-life, and permeability (Caco-2 assays) to identify bioavailability issues .

- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites in vivo.

- Dose-Response Correlation: Recalibrate in vitro assays (e.g., adjust serum protein content) to better mimic physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.